molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No.: B031197
CAS No.: 6313-54-8
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
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Description

2-Chloroisonicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a halogenated derivative of nicotinic acid and is used as an intermediate in the production of various bioactive compounds . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic routes highlights its versatility and importance in chemical research and industrial applications.

Properties

IUPAC Name

2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCOHSRHFCHCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284985
Record name 2-Chloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-54-8
Record name 2-Chloroisonicotinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=6313-54-8
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Record name NSC 40139
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Record name 6313-54-8
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Record name 2-Chloroisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (220.7 g) was added to isonicotinic acid N-oxide (50.064 g), and the mixture was stirred on an oil bath at 120° C. for 7 hours. The reaction mixture was slowly poured into ice water with vigorously stirring to precipitate light yellow crystals. The mixture was adjusted to approximately pH 4 with 4N NaOH aqueous solution. The resulting crystals were filtered out, washed with water, and dried by vacuum heating (60° C.) to obtain the above-captioned compound ([9]-(92)-467) (37.845 g).
Quantity
220.7 g
Type
reactant
Reaction Step One
Quantity
50.064 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of pyridine-4-carboxylic acid-N-oxide (28 g) and phosphorous oxychloride (120 g) was heated at reflux for 7 hours. The reaction mixture was cooled and poured into ice-water (500 mL). The precipitate was collected and crystallized from a large volume of ethyl acetate and gave 23.1 grams of 2-chloropyridine-4-carboxylic acid as a white granular solid having a melting point of 225°-227° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

87 g of isonicotinic acid N-oxide, 350 ml of phosphorus oxychloride and 192 g of phosphorus pentachloride were mixed and refluxed for 3 hours. The reaction mixture was poured into water and left to stand overnight. The resulting precipitate was collected by filtration, and recrystallized from ethanol to give 65 g (66 %) of 2-chloro-4-pyridinecarboxylic acid.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of isonicotinic acid N-oxide (28.0 g, 0.2 mol) and phosphorus oxychloride (120.0 g, 0.8 mol) was heated at reflux for 7 h. The reaction mixture was cooled and carefully poured into 600 mL of ice water. The precipitate was collected by filtration to give 20.6 g (65% yield) of product as a pale yellow solid, mp: 248-249 C (lit: 250-252 C).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
65%

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